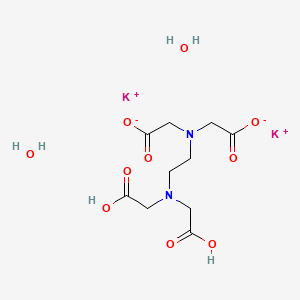![molecular formula C16H14N4OS B2646610 N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034205-45-1](/img/structure/B2646610.png)
N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets .
Synthesis Analysis
The synthesis of thiadiazole derivatives has been reported in the literature . An improved synthesis of 4,7-dibromobenzo[d][1,2,3]thiadiazole from commercially available reagents has been described . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .
Molecular Structure Analysis
Thiadiazole occurs in nature in four isoforms: 1,2,3-thiadiazole, 1,2,4-thiadizaole, 1,2,5-thiadiazole and 1,3,4-thiadiazole . Taking into account that thiadiazole is the bioisostere of pyrimidine and oxadiazole, it is not surprising that compounds bearing this moiety present a broad spectrum of pharmacological properties .
Chemical Reactions Analysis
Thiadiazole-containing compounds exert a broad spectrum of biological activities . The enzymatic activity of Eg5 is blocked by the 1,3,4-thiadiazole derivative .
Physical And Chemical Properties Analysis
Thiadiazoles are able to cross the cellular membranes. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis in Anticancer Evaluation
N-((5-cyclopropylpyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is part of a class of compounds involved in the synthesis of potential anticancer agents. A study by Tiwari et al. (2017) demonstrated the use of similar compounds in the facile, solvent-free synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups. These compounds showed promising anticancer activity against various human cancer cell lines, highlighting the potential of such compounds in cancer therapy research (Tiwari et al., 2017).
Development of Antiulcer Agents
Compounds with a similar structure have been synthesized as potential antiulcer agents. Starrett et al. (1989) synthesized new imidazo[1,2-a]pyridines substituted at the 3-position, aiming for potential antisecretory and cytoprotective antiulcer properties. While they did not display significant antisecretory activity, they demonstrated good cytoprotective properties, indicating a possible application in gastrointestinal health research (Starrett et al., 1989).
Antibacterial and Antifungal Applications
Palkar et al. (2017) explored the synthesis of novel analogs with a benzothiazole nucleus. These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This study suggests the potential of such compounds in the development of new antibacterial agents (Palkar et al., 2017).
Wirkmechanismus
Zukünftige Richtungen
Thiadiazole derivatives demonstrate in vitro and/or in vivo efficacy across the cancer models with an emphasis on targets of action . There is an urgent need to develop novel, more effective anticancer therapeutics . The influence of the substituent on the compounds’ activity is depicted . Furthermore, the results from clinical trials assessing thiadiazole-containing drugs in cancer patients are summarized .
Eigenschaften
IUPAC Name |
N-[(5-cyclopropylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(12-3-4-14-15(6-12)20-22-19-14)18-8-10-5-13(9-17-7-10)11-1-2-11/h3-7,9,11H,1-2,8H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKYLNLWNVKWFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2646533.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2646537.png)

![4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2646540.png)
![3-(5-{[(2-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2646541.png)
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2646542.png)


